molecular formula C27H31ClN2O4 B1387913 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate CAS No. 81666-87-7

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Cat. No. B1387913
CAS RN: 81666-87-7
M. Wt: 483 g/mol
InChI Key: PLJQUZQSEIZOFT-UHFFFAOYSA-M
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Description

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is a chemical compound with the CAS number 81666-87-7 . It is also known as HIDC perchlorate .


Molecular Structure Analysis

The molecular weight of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is 483.00, and its molecular formula is C27H31ClN2O4 .

Scientific Research Applications

Photostable Organic Triggered Single-Photon Sources

Research demonstrated that under nitrogen atmosphere, some molecules of DiIC18(3) (a derivative of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate) in poly(methylmethacrylate) show extremely low photobleaching, making them suitable for producing triggered single-photon sources based on organic materials (Lill & Hecht, 2004).

Energy Transfer in Nano-scale Systems

The dye has been used to study fluorescence resonance energy transfer (FRET) in water-micellar solutions, demonstrating its potential for nano-scale control in the “donor–acceptor” system (Malyukin et al., 2005).

Interaction Studies in Nanocages of Surfactant Micelle

This compound has facilitated understanding of interactions between organic molecules in nanocages of surfactant micelles, a critical aspect in the field of nanotechnology (Yefimova et al., 2008).

Photosensitized Processes and Photoisomerization

The compound has been utilized to study photosensitized processes, including delayed fluorescence and trans→cis isomerization, which are fundamental in understanding light-induced chemical reactions (Chibisov et al., 2001).

Optical Limiting and Z-scan Applications

It has shown promise in the field of photonics, particularly for optical limiting and Z-scan applications, suggesting its potential in developing stable optical limiters for photonic devices (Gaikwad, 2009).

Fluorescent Probe in Drug Delivery Studies

The dye has been used as a surrogate for hydrophobic drugs in studies focusing on the multiscale structure, loading, and release properties of nanoparticles, providing insights into the design of drug delivery systems (Bains et al., 2016).

Visualization and Labeling in Biomedical Research

This compound has been instrumental in direct labeling and visualization of blood vessels in experimental animals, enhancing the study of vascular systems in biology and medicine (Li et al., 2008).

properties

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQUZQSEIZOFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 2
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 3
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 4
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 5
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 6
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Citations

For This Compound
4
Citations
AK Chibisov, GV Zakharova, H Görner - Journal of the Chemical …, 1996 - pubs.rsc.org
1,1′,3,3,3′,3′-Hexamethylindodicarbocyanine perchlorate (1) and iodide (1′) and five indodicarbocyanine derivatives (with substituents in the meso-position of the polymethine …
Number of citations: 67 pubs.rsc.org
AK Chibisov, H Görner - Journal of Photochemistry and Photobiology A …, 1997 - Elsevier
The photophysical and photochemical properties of the indodicarbocyanine 1 and three derivatives (2–4, the substituents in the mesoposition of the polymethine chain being R: Br, CN …
Number of citations: 99 www.sciencedirect.com
JK Drennen - Near-Infrared Applications in Biotechnology, 2020 - books.google.com
Reported by Herschel in 1800, the near-infrared (NIR) region was ignored until the late 1950s. Publications describing pharmaceutical applications appeared approximately 10 years …
Number of citations: 0 books.google.com
JK Drennen - Near-Infrared Applications in Biotechnology, 2020 - books.google.com
Reported by Herschel in 1800, the near-infrared (NIR) region was ignored until the late 1950s. Publications describing pharmaceutical applications appeared approximately 10 years …
Number of citations: 0 books.google.com

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